molecular formula C17H15F5N4O B2590705 2-(2,4-Difluorophenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone CAS No. 2034262-21-8

2-(2,4-Difluorophenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone

Numéro de catalogue: B2590705
Numéro CAS: 2034262-21-8
Poids moléculaire: 386.326
Clé InChI: YFSJADPVLRQDKB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

The compound 2-(2,4-difluorophenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone features a piperazine core substituted with a trifluoromethyl pyrimidine ring at the 4-position and a 2,4-difluorophenyl group linked via an ethanone bridge. Piperazine-based compounds are widely explored in medicinal chemistry due to their versatility in modulating pharmacokinetic properties and target affinity .

Propriétés

IUPAC Name

2-(2,4-difluorophenyl)-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F5N4O/c18-12-2-1-11(13(19)8-12)7-16(27)26-5-3-25(4-6-26)15-9-14(17(20,21)22)23-10-24-15/h1-2,8-10H,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFSJADPVLRQDKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)CC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F5N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 2-(2,4-Difluorophenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone is a novel synthetic derivative that has garnered interest for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C19H17F5N2O\text{C}_{19}\text{H}_{17}\text{F}_5\text{N}_2\text{O}

This structure features a difluorophenyl group, a trifluoromethyl-pyrimidine moiety, and a piperazine ring, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in various pathways. While detailed mechanisms are still under investigation, preliminary studies suggest the following actions:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways linked to mood regulation and neuroprotection.

Anticancer Activity

Recent studies have highlighted the efficacy of this compound against various cancer cell lines. For instance, it has demonstrated significant cytotoxicity against human breast cancer cells with an IC50 value comparable to established chemotherapeutic agents.

CompoundCell LineIC50 (µM)
2-(2,4-Difluorophenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanoneMCF-7 (Breast Cancer)18
OlaparibMCF-7 (Breast Cancer)57.3

This data indicates that the compound could serve as a lead for developing new anticancer therapies targeting poly(ADP-ribose) polymerase (PARP) pathways .

Neuroprotective Effects

In vitro studies have indicated that this compound may exhibit neuroprotective effects through its action on monoamine oxidase (MAO) enzymes. Compounds with similar structures have shown selective inhibition of MAO-A and MAO-B, suggesting potential applications in treating neurodegenerative diseases .

Case Studies

Several case studies have been published focusing on the biological activity of related compounds or derivatives. For example:

  • Study on Piperazine Derivatives : A series of piperazine derivatives were synthesized and tested for their MAO inhibitory activity. The results showed that modifications in the piperazine structure could enhance inhibitory potency against MAO-A and MAO-B .
  • Antitumor Activity Assessment : In a comparative study, various derivatives were evaluated for their anticancer properties against different tumor cell lines. The findings revealed that structural modifications significantly impacted their efficacy and selectivity .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity:
Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit the activity of Poly (ADP-Ribose) Polymerase (PARP), a target in cancer therapy. For instance, derivatives of piperazine-based compounds similar to this one have demonstrated moderate to significant efficacy against human breast cancer cells. Specifically, compounds with similar structures exhibited IC50 values indicating their effectiveness in inhibiting cancer cell proliferation .

Mechanism of Action:
The mechanism involves the enhancement of PARP1 cleavage and increased phosphorylation of H2AX, which are critical pathways in the cellular response to DNA damage. The compound's ability to interact with PARP1 suggests it could serve as a lead compound for developing new PARP inhibitors for oncology applications .

Neuropharmacology

Modulation of Metabotropic Glutamate Receptors:
Another area of application is in neuropharmacology, where compounds structurally related to 2-(2,4-Difluorophenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone have been investigated for their effects on metabotropic glutamate receptors (mGluRs). These receptors play a significant role in synaptic plasticity and are implicated in various neurological disorders. The modulation of these receptors by similar compounds indicates potential therapeutic avenues for conditions such as anxiety and depression .

Antibacterial Properties

In Vitro Studies:
Fluorinated compounds have shown promising antibacterial activities. Research indicates that derivatives containing the difluorophenyl moiety exhibit strong antibacterial effects against both Gram-positive and Gram-negative bacteria. These findings suggest that the structural characteristics of this compound may enhance its antibacterial efficacy, making it a candidate for further development as an antimicrobial agent .

Photocatalysis

Catalytic Applications:
The compound has also been explored for its potential use in photocatalysis. Its structural features allow it to act as a ligand in the preparation of Ir(III) photocatalysts, which are utilized in various organic transformations. This application is particularly relevant in synthetic chemistry where efficient catalysts are crucial for advancing reaction conditions and yields .

Data Tables and Case Studies

Application AreaKey FindingsReferences
Anticancer ActivityInhibits PARP1; IC50 values indicating efficacy against breast cancer cells
NeuropharmacologyModulates mGluRs; potential treatments for neurological disorders
Antibacterial PropertiesEffective against Gram-positive/negative bacteria
PhotocatalysisActs as a ligand for Ir(III) photocatalysts

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Variations in the Aromatic and Heterocyclic Substituents

Table 1: Key Structural Features of Analogs
Compound Name/ID Aromatic/Substituent Group Heterocyclic Core Key Functional Groups Evidence Source
Target Compound 2,4-Difluorophenyl Pyrimidine Trifluoromethyl, ethanone
(6-(4-Chloro-2-(trifluoromethyl)phenyl)-2-methylpyrimidin-4-yl)(piperazin-1-yl)methanone (9) 4-Chloro-2-(trifluoromethyl)phenyl Pyrimidine Chloro, trifluoromethyl, methyl
1-(4-(3,4-Difluorophenyl)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanone (5b) 3,4-Difluorophenyl Pyrimidine Methoxybenzylthio, ethanone
2-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone (MK47/RTC536) 4-(Trifluoromethyl)phenyl Thiophene Thiophene, ethanone
2-(4-Chlorophenoxy)-1-(4-(6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)ethanone (7a) 4-Fluorophenyl Thieno[2,3-d]pyrimidine Chlorophenoxy, thiophene

Key Observations :

  • Electron-Withdrawing Groups : The target compound’s 2,4-difluorophenyl and trifluoromethyl pyrimidine enhance lipophilicity and metabolic stability compared to analogs with chloro (compound 9) or methoxy groups (compound 5b) .

Key Observations :

  • Acid-Catalyzed Reactions : Compound 9’s synthesis using TFA and ethylene dichloride under reflux suggests scalability for analogs like the target compound .
  • Coupling Efficiency: MK47’s high yield (82%) with HOBt/TBTU highlights the utility of peptide coupling reagents for piperazine-ethanone derivatives .

Key Observations :

  • PARP Inhibition : Compound 5b’s sub-µM activity suggests that difluorophenyl-piperazine derivatives are promising for oncology targets, which may extend to the target compound .
  • Receptor Selectivity : Thiophene-containing analogs like MK47 may prioritize CNS targets due to enhanced blood-brain barrier permeability .

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : Fluorine atoms in the 2,4-difluorophenyl group reduce oxidative metabolism, as seen in related compounds .

Q & A

How can researchers optimize the synthesis of 2-(2,4-difluorophenyl)-1-[4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl]ethanone to improve yield and purity?

Methodological Answer:
Synthesis optimization requires a multi-step approach:

  • Coupling Reactions: Utilize Buchwald-Hartwig amination or nucleophilic aromatic substitution for attaching the pyrimidine-piperazine fragment to the difluorophenyl ethanone core. Solvent selection (e.g., DMF or THF) and temperature control (60–100°C) are critical to minimize side reactions .
  • Purification: Employ column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization using ethanol/water mixtures to isolate high-purity product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Yield Improvement: Optimize stoichiometry (e.g., 1.2 equivalents of piperazine derivatives) and catalytic systems (e.g., Pd(OAc)₂ with Xantphos ligand for cross-coupling) .

What advanced spectroscopic and crystallographic methods are critical for confirming the molecular structure of this compound?

Methodological Answer:

  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry and bond angles. Use slow evaporation (e.g., methanol/dichloromethane) to grow suitable crystals .
  • Multinuclear NMR: Acquire 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR spectra in deuterated solvents (CDCl₃ or DMSO-d₆). For example, 19F^{19}\text{F} NMR peaks at δ -110 to -120 ppm confirm trifluoromethyl group integrity .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula via ESI-HRMS in positive ion mode, targeting exact mass (±5 ppm error) .

What in silico and in vitro strategies are recommended for identifying potential biological targets of this compound?

Methodological Answer:

  • Molecular Docking: Screen against kinase or GPCR libraries using AutoDock Vina or Schrödinger Maestro. Prioritize targets with binding energies ≤ -8 kcal/mol and hydrogen bonding to the pyrimidine nitrogen .
  • Kinase Profiling Assays: Use ADP-Glo™ kinase assays to test inhibition of tyrosine kinases (e.g., EGFR, VEGFR) at 1–10 μM concentrations. Normalize activity to staurosporine controls .
  • Cellular Viability Screening: Perform MTT assays on cancer cell lines (e.g., HeLa, A549) to assess IC₅₀ values. Cross-reference with structural analogs (e.g., ’s compound 16) to infer mechanisms .

How should researchers address discrepancies between computational predictions and experimental results regarding this compound’s bioactivity?

Methodological Answer:

  • Replicate Experiments: Conduct dose-response curves in triplicate to rule out technical variability. Include positive controls (e.g., imatinib for kinase inhibition) .
  • Adjust Computational Parameters: Re-run docking simulations with explicit solvent models (e.g., TIP3P water) or flexible side-chain residues to better mimic physiological conditions .
  • Validate Target Engagement: Use surface plasmon resonance (SPR) or thermal shift assays to measure direct binding affinity. A ΔTₘ ≥ 2°C indicates significant target interaction .

What methodologies are effective in overcoming solubility issues during in vitro testing?

Methodological Answer:

  • Co-Solvent Systems: Prepare stock solutions in DMSO (≤0.1% final concentration) and dilute in PBS with 0.1% Tween-80 to enhance solubility .
  • Nanoformulation: Encapsulate the compound in PEGylated liposomes (size: 100–200 nm via dynamic light scattering) to improve bioavailability in cell culture .
  • pH Adjustment: Test solubility in buffered solutions (pH 6.5–7.4) to simulate physiological conditions. Use UV-Vis spectroscopy to quantify dissolved compound .

What in vitro models are suitable for evaluating the metabolic stability of this compound?

Methodological Answer:

  • Liver Microsome Assays: Incubate the compound (1–10 μM) with human liver microsomes (0.5 mg/mL) and NADPH cofactor. Monitor degradation over 60 minutes via LC-MS/MS. Calculate half-life (t₁/₂) using first-order kinetics .
  • Hepatocyte Cultures: Use primary human hepatocytes (3D spheroid models) to assess phase I/II metabolism. Quantify metabolites (e.g., hydroxylated or glucuronidated derivatives) with HRMS .
  • CYP450 Inhibition Screening: Test against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin). IC₅₀ < 10 μM suggests high metabolic liability .

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